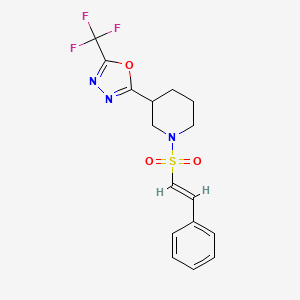

N-(4-chlorobenzyl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-chlorobenzyl)-1H-indole-3-carboxamide” is a compound that contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a carboxamide group (-CONH2) attached at the 3-position of the indole, and a 4-chlorobenzyl group attached through a nitrogen atom .

Molecular Structure Analysis

The molecular structure of “N-(4-chlorobenzyl)-1H-indole-3-carboxamide” would consist of an indole ring system, with a carboxamide group at the 3-position and a 4-chlorobenzyl group attached to the nitrogen of the indole .Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-chlorobenzyl)-1H-indole-3-carboxamide” are not available, compounds with similar structures can undergo a variety of reactions. For example, the carboxamide group could be hydrolyzed to give a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorobenzyl)-1H-indole-3-carboxamide” would depend on its exact structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Allosteric Modulation of CB1 Receptors

N-(4-chlorobenzyl)-1H-indole-3-carboxamide derivatives have been studied for their potential as allosteric modulators of cannabinoid type 1 receptors (CB1). For example, indole-2-carboxamides, closely related to N-(4-chlorobenzyl)-1H-indole-3-carboxamide, have been identified as positive allosteric modulators that affect binding affinity and cooperativity with orthosteric agonists, albeit antagonizing agonist-induced G-protein coupling while inducing β-arrestin mediated ERK1/2 phosphorylation (Khurana et al., 2014). Another study focused on synthesizing new N-phenylethyl-1H-indole-2-carboxamides as allosteric modulators, finding that carboxamide functionality was crucial for stimulatory effect on CB1 (Piscitelli et al., 2012).

Synthesis and Structural Analysis

The compound N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, similar in structure to N-(4-chlorobenzyl)-1H-indole-3-carboxamide, has been synthesized and characterized using spectroscopic techniques and X-ray diffraction methods. This research provides insights into the molecular structure and potential interactions of such compounds (Al-Ostoot et al., 2019).

Antituberculosis Potential

Indole-2-carboxamides have been identified as a class of antituberculosis agents. These compounds have shown promising in vitro activity against Mycobacterium tuberculosis, with modifications to the indole ring and cyclohexyl ring improving metabolic stability and in vivo efficacy, suggesting potential therapeutic applications (Kondreddi et al., 2013).

Catalytic Applications

Research on Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, related to N-(4-chlorobenzyl)-1H-indole-3-carboxamide, reveals the potential for diverse product formation and insight into mechanisms of C-H activation and electrophilic addition (Zheng et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)9-19-16(20)14-10-18-15-4-2-1-3-13(14)15/h1-8,10,18H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZPPNWSFZCREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-1H-indole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2932774.png)

![1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2932775.png)

![2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2932779.png)

![1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2932788.png)

![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2932790.png)

![Ethyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2932791.png)

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2932793.png)